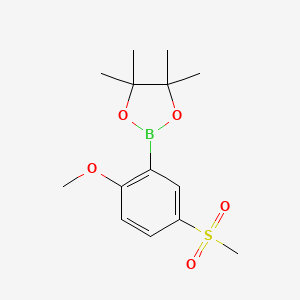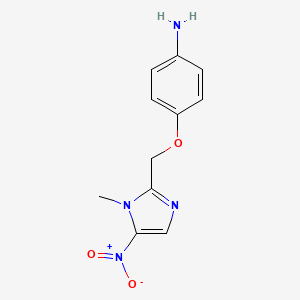
4-Butyl-N-(p-tolyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-N-(p-tolyl)aniline is an organic compound with the molecular formula C17H21N It is an aromatic amine, characterized by the presence of a butyl group and a p-tolyl group attached to the nitrogen atom of an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-butylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a retinoid cycle inhibitor, which could have implications in vision research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which 4-Butyl-N-(p-tolyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, as a retinoid cycle inhibitor, it may bind to and inhibit enzymes involved in the visual cycle, thereby affecting the recovery of visual pigments. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
4-Butylaniline: Shares the butyl group but lacks the p-tolyl group.
N-(p-Tolyl)aniline: Contains the p-tolyl group but lacks the butyl group.
4-Methyl-N-(p-tolyl)aniline: Similar structure with a methyl group instead of a butyl group.
Uniqueness: 4-Butyl-N-(p-tolyl)aniline is unique due to the presence of both the butyl and p-tolyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C17H21N |
|---|---|
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-4-methylaniline |
InChI |
InChI=1S/C17H21N/c1-3-4-5-15-8-12-17(13-9-15)18-16-10-6-14(2)7-11-16/h6-13,18H,3-5H2,1-2H3 |
Clé InChI |
CLSGSNCAGKFTRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)







